molecular formula C18H13BrN8O2 B11693946 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11693946
M. Wt: 453.3 g/mol
InChI Key: ARXUMSRDGFNGNY-UFFVCSGVSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a combination of oxadiazole, triazole, and hydrazide functional groups

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the nitration of an appropriate precursor, followed by cyclization.

    Formation of the triazole ring: This involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).

    Formation of the hydrazide linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone, followed by further functionalization to introduce the carbohydrazide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper .

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example:

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(2-bromophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C18H13BrN8O2

Molecular Weight

453.3 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-bromophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C18H13BrN8O2/c19-13-9-5-4-8-12(13)10-21-23-18(28)14-15(11-6-2-1-3-7-11)27(26-22-14)17-16(20)24-29-25-17/h1-10H,(H2,20,24)(H,23,28)/b21-10+

InChI Key

ARXUMSRDGFNGNY-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4Br

Origin of Product

United States

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